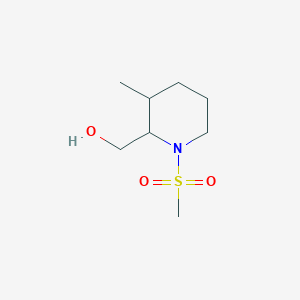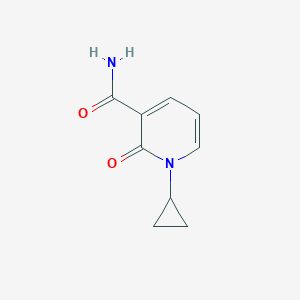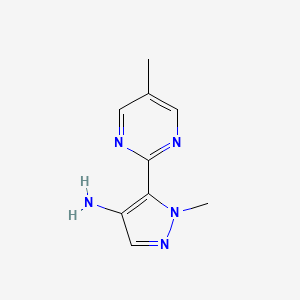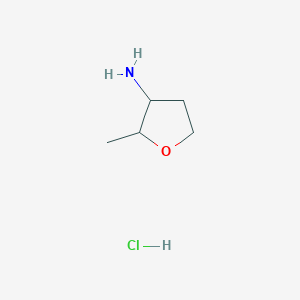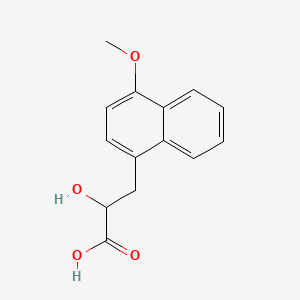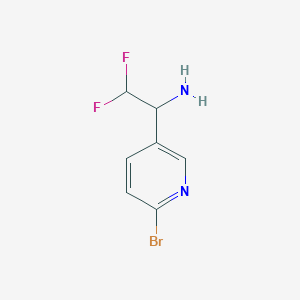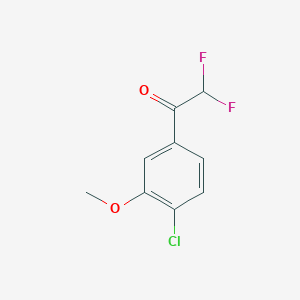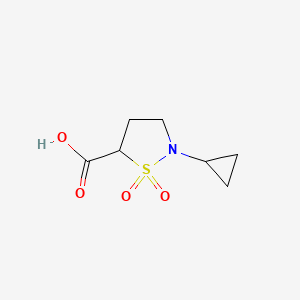
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid is a chemical compound with the molecular formula C7H11NO4S It is characterized by a cyclopropyl group attached to a thiazolidine ring, which is further substituted with a carboxylic acid group and a dioxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thiazolidine-2,4-dione derivative in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of 2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or thiazolidine ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine and cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. Additionally, it may modulate signaling pathways by interacting with key proteins and receptors, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: A structurally related compound with similar reactivity but lacking the cyclopropyl group.
Cyclopropylamine: Shares the cyclopropyl moiety but differs in its overall structure and reactivity.
Sulfonylureas: Compounds with a sulfonyl group and similar functional properties.
Uniqueness
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid is unique due to the presence of both the cyclopropyl and thiazolidine moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H11NO4S |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
2-cyclopropyl-1,1-dioxo-1,2-thiazolidine-5-carboxylic acid |
InChI |
InChI=1S/C7H11NO4S/c9-7(10)6-3-4-8(5-1-2-5)13(6,11)12/h5-6H,1-4H2,(H,9,10) |
InChI-Schlüssel |
ZYESHRUXJOZZFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC(S2(=O)=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13544494.png)


